molecular formula C22H24N4O4 B6540663 1-(2,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea CAS No. 1058375-95-3

1-(2,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea

Cat. No.: B6540663
CAS No.: 1058375-95-3
M. Wt: 408.4 g/mol
InChI Key: MVCXELZEEORMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea is a urea derivative featuring a pyridazinone core linked to a 2,4-dimethoxyphenyl group via a propyl chain. The compound’s structure combines a urea moiety with a dihydropyridazinone ring, which is often associated with biological activity, including kinase inhibition and anti-inflammatory properties . The 2,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence solubility, binding affinity, and metabolic stability compared to halogenated analogs. Tools like WinGX and ORTEP for Windows, used for crystallographic analysis, could aid in elucidating its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-29-17-9-10-19(20(15-17)30-2)24-22(28)23-13-6-14-26-21(27)12-11-18(25-26)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCXELZEEORMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : 398.47 g/mol
  • CAS Number : 876887-34-2

The structure features a urea linkage and a pyridazine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its mechanisms of action involve inhibition of specific enzymes and pathways associated with disease progression.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes linked to inflammation and cancer:

  • Carbonic Anhydrases (CAs) : It demonstrates inhibitory activity against multiple isoforms of carbonic anhydrases (hCA I, II, IX, and XII), which are implicated in tumor growth and metastasis. Inhibition constants (KIK_I) for these isoforms range from low nanomolar to micromolar concentrations, indicating potent activity .

Anti-inflammatory Activity

In vitro studies have highlighted the compound's ability to reduce inflammatory markers. It has been tested against cyclooxygenase (COX) enzymes, showing significant inhibition that suggests potential as an anti-inflammatory agent.

Study 1: Inhibition of Carbonic Anhydrases

A study focused on the compound's inhibition of hCA isoforms revealed that derivatives of the pyridazine scaffold exhibited strong inhibitory effects. The benzyloxy derivative showed an inhibition constant as low as 5.3 nM against hCA II, demonstrating its potential as a therapeutic agent in cancer treatment .

CompoundhCA IsoformInhibition Constant (KIK_I)
Benzyloxy derivativeII5.3 nM
Sulfonate derivativeIX4.9 nM
IntermediateIX45.1 nM

Study 2: Anti-inflammatory Effects

In a separate investigation, the compound was evaluated for its ability to modulate inflammatory responses in cell cultures. Results indicated a marked decrease in prostaglandin E2 (PGE2) production, suggesting that it could be effective in treating conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting carbonic anhydrases and COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Cellular Signaling Modulation : The compound may alter signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea with structurally related compounds from the evidence, focusing on substituents, molecular properties, and hypothesized functional implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 2,4-dimethoxyphenyl Not explicitly listed Estimated ~408.5* Electron-rich substituent; potential enhanced solubility and π-π interactions.
BG02932: 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea 3-fluorophenyl C20H19FN4O2 366.3889 Electron-withdrawing fluorine; may improve metabolic stability.
BG02939: 1-(2,6-difluorophenyl)-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea 2,6-difluorophenyl + thiophene-furan C16H12F2N2O2S 334.3405 Heterocyclic backbone; potential for varied binding modes.

*Estimated molecular weight based on structural analogy to BG02932, replacing fluorine with two methoxy groups.

Key Structural and Functional Differences:

Substituent Effects :

  • The target compound ’s 2,4-dimethoxyphenyl group provides steric bulk and electron-donating properties, which could enhance solubility in polar solvents compared to BG02932’s 3-fluorophenyl group (electron-withdrawing) .
  • BG02939’s thiophene-furan heterocycle introduces conformational rigidity and sulfur-based interactions, absent in the target and BG02932.

Molecular Weight and Lipophilicity: The target’s higher estimated molecular weight (~408.5 vs.

Hypothetical Bioactivity: The pyridazinone-urea scaffold in the target and BG02932 is associated with kinase inhibition, while BG02939’s furan-thiophene system may target different enzymes or receptors .

Research Implications:

  • Synthetic Challenges : Introducing methoxy groups may complicate synthesis due to steric hindrance, whereas fluorinated analogs (BG02932/BG02939) are more straightforward to derivatize.
  • Pharmacokinetics : The target’s methoxy groups could reduce oxidative metabolism compared to fluorine, extending half-life.

Notes

  • The absence of experimental data for the target compound in the provided evidence limits direct pharmacological or physicochemical comparisons. Further studies using crystallographic tools (e.g., WinGX ) or in vitro assays are recommended.
  • Structural analogs like BG02932 and BG02939 highlight the importance of substituent choice in tuning drug-like properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.